molecular formula C5H10OS B041657 3-(甲硫基)丁醛 CAS No. 16630-52-7

3-(甲硫基)丁醛

货号: B041657
CAS 编号: 16630-52-7
分子量: 118.2 g/mol
InChI 键: NCBDFIPMWRKPDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal or potato butyraldehyde, is an organic compound with the molecular formula CH₃CH(SCH₃)CH₂CHO. It is a branched-chain aldehyde that is known for its distinctive green, musky, and potato-like odor. This compound is commonly found in various food products, particularly those that are heat-treated or fermented, such as French fried potatoes and krill .

科学研究应用

Chemical Properties and Structure

  • Chemical Formula : C₅H₁₀OS
  • Molecular Weight : 118.20 g/mol
  • CAS Number : 16630-52-7
  • Odor Profile : Described as "sulphurous, vegetative, cabbage-like" with a fishy nuance.

3-(Methylthio)butanal is classified as an aldehyde and is notable for its contribution to the flavor profiles of various foods. It is particularly recognized for enhancing vegetable flavors and is a key component in the aroma of tomatoes and other vegetables .

Flavoring Applications

3-(Methylthio)butanal plays a crucial role in the food industry, particularly in flavoring applications. It is used to:

  • Enhance Flavor Profiles : The compound contributes to the characteristic aromas of tomatoes, pickles, and various condiments, making it valuable in food formulation .
  • Flavor Chemistry Research : Studies have shown that 3-(Methylthio)butanal can influence flavor perception significantly. It is often analyzed using gas chromatography-mass spectrometry (GC-MS), which allows for precise identification and quantification in food samples.

Table 1: Flavor Contributions of 3-(Methylthio)butanal

Food ItemFlavor Contribution
TomatoesTomato-like aroma
PicklesVegetable notes
CondimentsEnhances overall flavor profile

Table 2: Synthesis Methods Overview

MethodDescription
Chemical SynthesisDirect synthesis from butyric acid and methylthiol
Biological PathwaysFermentation processes utilizing amino acids

Case Studies

Several studies have highlighted the applications of 3-(Methylthio)butanal in food science:

  • Flavor Formation in Dairy Products : A study examined how branched-chain aldehydes like 3-(Methylthio)butanal contribute to flavor development during fermentation processes in dairy products. The research emphasized the importance of controlling metabolic pathways to achieve desired flavor profiles .
  • Impact on Sensory Attributes : Research has focused on how the presence of 3-(Methylthio)butanal affects sensory attributes in various food products. Trained sensory panels have evaluated its influence on overall flavor perception, revealing its potential to enhance vegetable flavors significantly .

作用机制

Target of Action

3-(Methylthio)butanal, also known as potato butyraldehyde, is primarily used as a flavoring agent . It imparts a green, vegetable-like flavor, reminiscent of potato chips . The primary targets of this compound are the olfactory receptors in the nose that detect its unique scent, contributing to the overall flavor profile of the food.

Mode of Action

The interaction of 3-(Methylthio)butanal with its targets is primarily through olfactory perception. When consumed in food, the compound volatilizes and interacts with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic flavor .

Biochemical Pathways

The biochemical pathways involved in the perception of 3-(Methylthio)butanal are part of the olfactory system. The binding of the compound to its specific olfactory receptor activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, opening ion channels, and ultimately causing an electrical signal that is transmitted to the brain. The brain interprets this signal as the specific flavor associated with 3-(Methylthio)butanal .

Result of Action

The primary result of the action of 3-(Methylthio)butanal is the perception of its characteristic flavor. This compound contributes to the overall flavor profile of certain foods, enhancing their appeal and enjoyment .

Action Environment

The action of 3-(Methylthio)butanal can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish the perception of its flavor. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of oxygen .

准备方法

Synthetic Routes and Reaction Conditions: 3-(Methylthio)butanal can be synthesized through the addition of methanethiol to the corresponding unsaturated aldehyde, such as crotonaldehyde. This reaction is typically carried out at low temperatures (around -20°C) using piperidine or copper acetate as a catalyst . Another method involves the use of sodium thiomethoxide as a reagent .

Industrial Production Methods: Industrial production of 3-(Methylthio)butanal often employs a patented oxo process, which involves the hydroformylation of olefins followed by the addition of methanethiol. This method is favored for its efficiency and scalability .

化学反应分析

Types of Reactions: 3-(Methylthio)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

相似化合物的比较

    2-Methylpropanal: Another branched-chain aldehyde with a similar structure but different odor profile.

    2-Methylbutanal: Similar in structure but differs in the position of the methyl group.

    3-Methylbutanal: Similar in structure but lacks the sulfur atom.

Uniqueness: 3-(Methylthio)butanal is unique due to the presence of the sulfur atom, which imparts its distinctive odor and reactivity. This sulfur-containing structure differentiates it from other branched-chain aldehydes and contributes to its specific applications in flavor and fragrance industries .

生物活性

3-(Methylthio)butanal, an organic compound with the molecular formula C5_5H10_{10}OS, is classified as an alpha-hydrogen aldehyde. This compound is notable for its role in food flavoring and its potential biological activities. It has been identified in various food products, particularly those with a savory profile, such as fried potatoes. The compound's unique structure, featuring a methylthio group, contributes to its distinct aroma and flavor characteristics.

  • Molecular Weight : 118.2 g/mol
  • Boiling Point : 62-64 °C at 10 mm Hg
  • Density : 1.001 g/mL at 25 °C
  • Odor : Described as green musk with a potato chip flavor profile
  • Solubility : Soluble in chloroform and ethyl acetate

Flavor Enhancement

3-(Methylthio)butanal is primarily recognized for its contribution to the flavor profiles of various food products. It acts as a flavoring agent, enhancing the sensory experience of foods through its characteristic odor and taste. Studies indicate that it plays a crucial role in the perception of umami flavors when combined with other compounds like l-glutamate .

Modulation of Taste Receptors

Recent research has shown that 3-(methylthio)butanal functions as a positive allosteric modulator (PAM) for certain taste receptors, specifically the hT1R1/hT1R3 receptors. It has been demonstrated to enhance responses to l-glutamate, suggesting that its structural features are critical for activating these receptors . The compound exhibited weak but significant agonistic activity when applied alone, indicating its potential role in taste perception modulation.

Metabolic Pathways

The metabolic pathways involving 3-(methylthio)butanal are significant for understanding its biological activity:

  • Formation : It is produced from the amino acid leucine through transamination processes, where enzymes such as transaminases play a crucial role in converting leucine into 3-methylbutanal .
  • Conversion : Once formed, 3-(methylthio)butanal can be further metabolized into other compounds such as 3-(methylthio)butanol or oxidized to form 3-(methylthio)butanoic acid. These metabolic reactions contribute to the overall flavor profile and stability of food products.

Flavor Profile Analysis

A study focusing on fermented and non-fermented food products highlighted the importance of branched-chain aldehydes like 3-(methylthio)butanal in flavor development. The research emphasized how variations in microbial activity can influence the concentration of this compound during fermentation processes, thereby affecting the final taste of food products .

Sensory Evaluation

In sensory evaluation studies, participants reported enhanced flavor experiences when consuming foods containing 3-(methylthio)butanal. This suggests that the compound not only contributes to flavor but also interacts synergistically with other flavor compounds to elevate overall sensory perception.

Comparative Analysis

CompoundStructureBiological Activity
3-(Methylthio)butanalC5_5H10_{10}OSPositive allosteric modulator for hT1R1/hT1R3
MethionalC4_4H8_8OSStronger NAM activity
2-MethylpropanalC4_4H8_8OSimilar flavor profile but different odor

属性

IUPAC Name

3-methylsulfanylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDFIPMWRKPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864696
Record name 3-(Methylthio)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid with green, musky, buchu odour
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

63.00 to 65.00 °C. @ 10.00 mm Hg
Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.003
Record name 3-(Methylthio)butanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-52-7
Record name 3-(Methylthio)butanal
Source CAS Common Chemistry
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Record name 3-(Methylthio)butanal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 3-(methylthio)-
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Record name 3-(Methylthio)butanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methylthio)butyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965
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Record name 3-(METHYLTHIO)BUTANAL
Source FDA Global Substance Registration System (GSRS)
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Record name 3-(Methylthio)butanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(Methylthio)butanal in food science?

A1: 3-(Methylthio)butanal, alongside its related compound 4-methoxy-2-methyl-2-mercaptobutane, plays a crucial role in our perception of flavor. Research using the Retronasal Flavor Impression Screening System (R-FISS) has shown that the composition of volatile thiols, like 4-methoxy-2-methyl-2-mercaptobutane, can change during consumption. For instance, when a model drink containing 4-methoxy-2-methyl-2-mercaptobutane was swallowed, both the original thiol and 1-methoxy-3-methyl-3-(methylthio)butane were detected in the exhaled breath. [] This suggests that the aroma we perceive from certain foods might be a result of multiple compounds generated through biological processes like methylation, rather than just the original odorants present in the food itself. []

Q2: Are there other volatile sulfur compounds similar to 3-(Methylthio)butanal found in food products?

A2: Yes, a variety of sulfur compounds contribute to the aroma and flavor profile of food products. For example, in Methyl tert-butyl ether (MTBE), a gasoline additive, several sulfur compounds are present. [] These include common sulfur compounds originating from the production feedstock (like mercaptans, sulfides, and disulfides), newly formed compounds like tert-butyl methyl sulfide and tert-butyl ethyl sulfide (formed through reactions with butenes), and high boiling sulfur compounds like dimethyl trisulfide and 3,5-dimethyl-1,2,4-trithiolane. [] These findings highlight the diverse array of sulfur-containing molecules that can arise during food processing and contribute to the final sensory experience.

Q3: What research methods are used to study the impact of 3-(Methylthio)butanal and similar compounds on flavor perception?

A3: Researchers utilize sophisticated tools like the Retronasal Flavor Impression Screening System (R-FISS) to investigate how volatile compounds like 3-(Methylthio)butanal influence our perception of flavor. [] This system allows for the analysis of exhaled breath after consuming a substance, providing insights into how the original odorants may be transformed within the body and how these changes impact the perceived aroma. [] This type of research is crucial for understanding the complex interplay between food chemistry, sensory perception, and the biological processes that contribute to our experience of taste and smell.

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